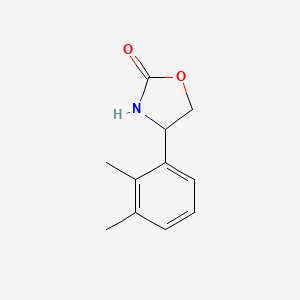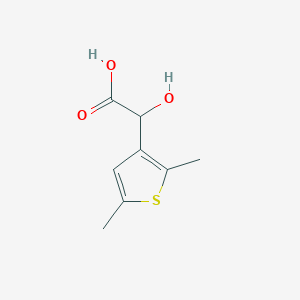
2-(2,5-Dimethylthiophen-3-yl)-2-hydroxyacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-Dimethylthiophen-3-yl)-2-hydroxyacetic acid is an organic compound featuring a thiophene ring substituted with two methyl groups and a hydroxyacetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethylthiophen-3-yl)-2-hydroxyacetic acid typically involves the following steps:
Thiophene Ring Formation: The thiophene ring is synthesized through the cyclization of 1,4-diketones with sulfur sources under acidic conditions.
Methylation: The thiophene ring is methylated at the 2 and 5 positions using methyl iodide and a strong base like sodium hydride.
Hydroxyacetic Acid Addition: The final step involves the addition of a hydroxyacetic acid group to the thiophene ring. This can be achieved through a Friedel-Crafts acylation reaction using chloroacetic acid and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield, as well as the implementation of efficient purification techniques like crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the thiophene ring, potentially leading to the formation of dihydrothiophenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions to achieve selective substitution.
Major Products
Oxidation: Products include 2-(2,5-Dimethylthiophen-3-yl)-2-oxoacetic acid.
Reduction: Products include 2-(2,5-Dimethylthiophen-3-yl)-2-hydroxyethanol.
Substitution: Products vary depending on the substituent introduced, such as 2-(2,5-Dimethyl-4-bromothiophen-3-yl)-2-hydroxyacetic acid.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(2,5-Dimethylthiophen-3-yl)-2-hydroxyacetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural similarity to natural substrates makes it a useful tool in enzymology.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various manufacturing processes.
Mécanisme D'action
The mechanism by which 2-(2,5-Dimethylthiophen-3-yl)-2-hydroxyacetic acid exerts its effects involves its interaction with specific molecular targets. The hydroxyacetic acid moiety can form hydrogen bonds with active sites of enzymes, while the thiophene ring can engage in π-π interactions with aromatic residues. These interactions can modulate enzyme activity and influence metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2,5-Dimethylthiophen-3-yl)acetic acid
- 2-(2,5-Dimethylthiophen-3-yl)propanoic acid
- 2-(2,5-Dimethylthiophen-3-yl)butanoic acid
Uniqueness
2-(2,5-Dimethylthiophen-3-yl)-2-hydroxyacetic acid is unique due to the presence of both a hydroxyacetic acid group and a dimethyl-substituted thiophene ring. This combination of functional groups provides distinct chemical reactivity and biological activity compared to its analogs. The hydroxy group enhances its solubility and reactivity, while the thiophene ring contributes to its stability and electronic properties.
This detailed overview highlights the significance of this compound in various fields, showcasing its potential for further research and application
Propriétés
Formule moléculaire |
C8H10O3S |
|---|---|
Poids moléculaire |
186.23 g/mol |
Nom IUPAC |
2-(2,5-dimethylthiophen-3-yl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H10O3S/c1-4-3-6(5(2)12-4)7(9)8(10)11/h3,7,9H,1-2H3,(H,10,11) |
Clé InChI |
CWOWNBXFOIRQEZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(S1)C)C(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


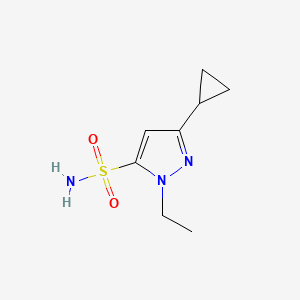


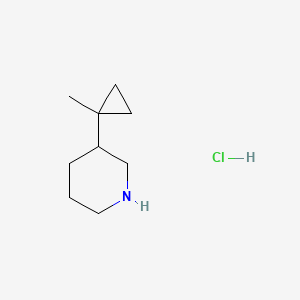

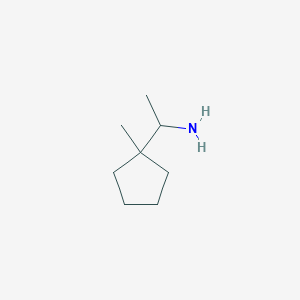
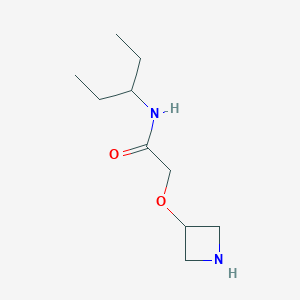



![3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)azetidine](/img/structure/B13526846.png)


